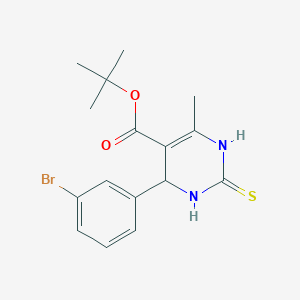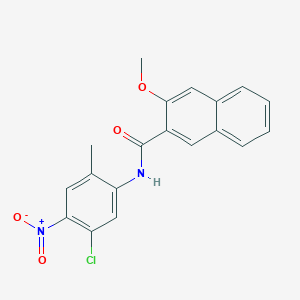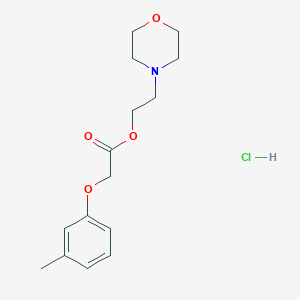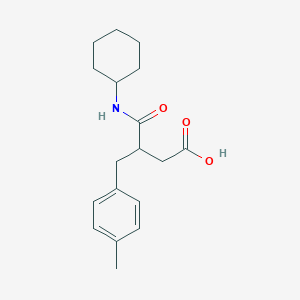![molecular formula C21H34N2O6S2 B3966211 4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine](/img/structure/B3966211.png)
4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine
Vue d'ensemble
Description
4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine, also known as MMTS, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl reagent that is commonly used to modify proteins and peptides. MMTS has a wide range of applications in various fields of scientific research, including biochemistry, molecular biology, and pharmacology.
Mécanisme D'action
4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine reacts with sulfhydryl groups in proteins and peptides, forming a covalent bond with the cysteine residue. This modification can alter the structure and function of the protein, which can be useful in studying the role of specific amino acid residues in protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can modify the activity of enzymes that contain sulfhydryl groups, which can be useful in drug discovery. This compound can also be used to label proteins and peptides, which can be useful in studying protein structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine in lab experiments is that it is a relatively simple and straightforward method for modifying proteins and peptides. It is also a relatively mild reagent, which means that it is less likely to cause unwanted side effects or damage to the protein or peptide being modified. One limitation of using this compound is that it can modify other amino acid residues in addition to cysteine, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research involving 4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine. One area of interest is the development of new methods for protein modification that are more specific and selective than this compound. Another area of interest is the use of this compound in drug discovery, particularly in the development of drugs that target enzymes that contain sulfhydryl groups. Finally, there is potential for the use of this compound in the development of new diagnostic tools for diseases that involve the modification of proteins and peptides.
Applications De Recherche Scientifique
4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine has been used in a variety of scientific research applications such as protein modification, enzyme assays, and protein labeling. It is commonly used to modify cysteine residues in proteins and peptides, which can be useful in studying protein structure and function. This compound can also be used to block the activity of enzymes that contain sulfhydryl groups, which can be useful in drug discovery.
Propriétés
IUPAC Name |
4-[1-[4-methyl-2-(2-morpholin-4-ylpropylsulfonyl)phenyl]sulfonylpropan-2-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O6S2/c1-17-4-5-20(30(24,25)15-18(2)22-6-10-28-11-7-22)21(14-17)31(26,27)16-19(3)23-8-12-29-13-9-23/h4-5,14,18-19H,6-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGJLXGPMABGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CC(C)N2CCOCC2)S(=O)(=O)CC(C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetate](/img/structure/B3966133.png)

![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966142.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[(3-ethylisoxazol-5-yl)methyl]urea](/img/structure/B3966150.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3966158.png)
![6'-amino-5-nitro-2-oxo-3'-propyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B3966167.png)
![2-(5-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B3966172.png)



![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3966198.png)
![ethyl 4-{[(4-nitrophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B3966208.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3966210.png)
